molecular formula C9H12N2O B6259006 2-(1H-pyrazol-1-yl)cyclohexan-1-one CAS No. 208576-44-7

2-(1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No. B6259006
CAS RN: 208576-44-7
M. Wt: 164.2
InChI Key:
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Description

2-(1H-pyrazol-1-yl)cyclohexan-1-one (2-PCH) is a cyclic organic compound with a pyrazole ring attached to a cyclohexanone ring. It has a molecular formula of C8H11N3O. 2-PCH is a colorless solid that is soluble in organic solvents. It is a highly reactive compound and has been used in various applications in organic synthesis.

Mechanism of Action

The mechanism of the reaction of 1-cyclohexanone with hydrazine is as follows: first, the hydrazine reacts with the 1-cyclohexanone to form a hydrazone intermediate. This intermediate is then reacted with an acid chloride to form the 2-(1H-pyrazol-1-yl)cyclohexan-1-one product. The reaction is believed to proceed through a nucleophilic addition-elimination mechanism.
Biochemical and Physiological Effects
2-(1H-pyrazol-1-yl)cyclohexan-1-one has not been studied extensively for its biochemical and physiological effects. However, it has been reported to have some antioxidant activity. It has also been reported to have some anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

2-(1H-pyrazol-1-yl)cyclohexan-1-one has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in organic solvents. It is also a highly reactive compound, which makes it useful for studying the reactivity of other compounds. However, it is also a highly flammable compound and should be handled with caution.

Future Directions

Future research on 2-(1H-pyrazol-1-yl)cyclohexan-1-one could focus on its applications in organic synthesis, such as its use as a starting material for the synthesis of other compounds. It could also be used to study the reactivity of other pyrazole derivatives and to study the mechanism of cyclization of pyrazole derivatives. Additionally, further research could be done to study the biochemical and physiological effects of 2-(1H-pyrazol-1-yl)cyclohexan-1-one. Finally, research could be done to explore its potential applications in medicine, such as its potential use as an antioxidant or anti-inflammatory agent.

Synthesis Methods

2-(1H-pyrazol-1-yl)cyclohexan-1-one can be synthesized by the reaction of 1-cyclohexanone with hydrazine. This is followed by the reaction of the hydrazone intermediate with an acid chloride. This reaction produces 2-(1H-pyrazol-1-yl)cyclohexan-1-one as the major product with some minor side products.

Scientific Research Applications

2-(1H-pyrazol-1-yl)cyclohexan-1-one has been studied extensively as a model compound for understanding the mechanism of pyrazole ring formation. It has been used to study the reactivity of cyclohexanones and to study the mechanism of pyrazole ring formation. 2-(1H-pyrazol-1-yl)cyclohexan-1-one has also been used to study the reactivity of pyrazole derivatives and to study the mechanism of cyclization of pyrazole derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-1-yl)cyclohexan-1-one involves the reaction of cyclohexanone with hydrazine hydrate to form 1-cyclohexylhydrazine. This intermediate is then reacted with 1-chloro-1H-pyrazole to form the final product.", "Starting Materials": [ "Cyclohexanone", "Hydrazine hydrate", "1-chloro-1H-pyrazole" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 1-cyclohexylhydrazine.", "Step 2: 1-cyclohexylhydrazine is then reacted with 1-chloro-1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate to form 2-(1H-pyrazol-1-yl)cyclohexan-1-one.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

208576-44-7

Product Name

2-(1H-pyrazol-1-yl)cyclohexan-1-one

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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